1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea
Description
This compound is a urea derivative featuring a 3-chlorophenyl group, a cyclopropyl substituent, and an imidazo[1,2-a]pyridine moiety linked via a methyl group.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-13-4-3-5-14(10-13)21-18(24)23(15-7-8-15)12-16-11-20-17-6-1-2-9-22(16)17/h1-6,9-11,15H,7-8,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMCXVSKTSUCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea involves several steps. One common method includes the condensation of 3-chlorophenyl isocyanate with cyclopropylamine to form the corresponding urea derivative. This intermediate is then reacted with imidazo[1,2-a]pyridine-3-carboxaldehyde under specific conditions to yield the final product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 427.9 g/mol. The structural features include a cyclopropyl group and an imidazo[1,2-a]pyridine moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study synthesized a series of urea derivatives that showed potent activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The most active compound in that series had an IC50 value indicating strong efficacy in inhibiting cancer cell growth .
Urease Inhibition
The compound's structural similarity to thiourea derivatives positions it as a potential urease inhibitor. Urease is an enzyme implicated in various pathological conditions, including kidney stone formation and peptic ulcers. Studies have shown that urea derivatives can effectively inhibit urease activity, suggesting that 1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea may also possess similar inhibitory properties .
Neurological Disorders
Imidazo[1,2-a]pyridine derivatives are known for their activity in modulating neurological pathways. Research into related compounds has demonstrated their potential in treating neurodegenerative diseases and pain management by acting on P2X7 receptors and other neurological targets. This suggests that the compound may have therapeutic implications for conditions such as Alzheimer's disease and multiple sclerosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the reduction of inflammation or the inhibition of bacterial growth .
Comparison with Similar Compounds
Structural and Conformational Comparisons
Key structural analogs include:
a) 3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
- Structure : Contains a ketone group instead of urea and a prop-2-en-1-one linker.
- Conformation : X-ray data reveal a short intramolecular H-bond (2.27 Å) between the carbonyl oxygen and peri H-5, resulting in a planar dihedral angle of 7.43° between the imidazopyridine and chlorophenyl rings .
- Implications : The planar conformation enhances π-π stacking but reduces steric flexibility.
b) 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Features a carbaldehyde group at position 3.
- Conformation : Exhibits a larger dihedral angle (28.61°) due to weaker H-bonding (2.39 Å distance), leading to reduced planarity .
The cyclopropyl substituent introduces steric bulk, which may increase dihedral angles compared to methyl or phenyl groups, reducing planarity and altering binding interactions .
Physicochemical Properties
*Calculated based on substituents. †Estimated via fragment-based methods. ‡Predicted using analogous structures.
Key Observations :
- The target compound’s cyclopropyl group likely increases hydrophobicity (logP ~3.5) compared to piperazine derivatives (logP 1.2–4.36).
- Urea derivatives generally exhibit higher solubility than ketones or aldehydes due to H-bond donor/acceptor capacity .
Pharmacological and Stability Considerations
- Binding Affinity : The urea moiety may engage in stronger H-bond interactions with biological targets (e.g., kinases or GPCRs) than ketones or aldehydes, as seen in analogous kinase inhibitors .
- Conformational Rigidity : Reduced planarity (due to cyclopropyl steric effects) could limit off-target interactions but may also reduce binding potency compared to planar analogs like 3-(3-chlorophenyl)-1-(2-methylimidazo...)prop-2-en-1-one .
Biological Activity
The compound 1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea is a member of the urea derivative family, which has garnered attention for its potential biological activities. This compound features a unique structural motif that may contribute to its pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a cyclopropyl moiety, and an imidazo[1,2-a]pyridine fragment, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Many urea derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate significant activity against bacterial strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds related to our target molecule have been tested against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluating the antiproliferative effects of several urea derivatives found that certain compounds exhibited IC50 values ranging from 10 to 20 µM against U937 cells, a human leukemia cell line. The specific activity of 1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea remains to be fully characterized but is expected to follow a similar trend based on structural similarities.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U937 | 15 |
| Compound B | THP-1 | 18 |
| Target Compound | U937 | TBD |
Antimicrobial Activity
The antimicrobial potential of urea derivatives has been documented extensively. For example, compounds structurally similar to 1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
A comparative study involving various urea derivatives showed varying MIC values against common bacterial strains:
| Compound | Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 8 |
| Compound D | E. coli | 16 |
| Target Compound | S. aureus / E. coli | TBD |
The biological activity of 1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Targets : The imidazo[1,2-a]pyridine moiety may facilitate binding to specific receptors or enzymes critical for tumor growth.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl and imidazo rings can significantly affect biological activity. The presence of electron-withdrawing groups (like chlorine) enhances potency, while variations in alkyl substituents can modulate solubility and bioavailability.
Q & A
Q. What are common synthetic routes for synthesizing urea derivatives containing imidazo[1,2-a]pyridine moieties?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Introduction of the cyclopropyl group via alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like potassium carbonate .
- Step 3 : Urea bond formation using isocyanate intermediates. For example, reacting a chlorophenyl isocyanate with the pre-functionalized imidazo[1,2-a]pyridine derivative in a polar aprotic solvent (e.g., DMF) .
Key characterization tools: Monitor reactions via TLC; purify intermediates via silica gel chromatography .
Q. How is the structural identity of this compound verified?
Standard characterization methods include:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in the 6.5–8.5 ppm range for imidazo[1,2-a]pyridine) and cyclopropyl protons (δ ~0.5–1.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C19H18ClN5O: 388.12 g/mol) .
- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .
Advanced Research Questions
Q. What strategies optimize reaction yields for the critical urea bond formation step?
Yield optimization requires:
- Controlled stoichiometry : Use a 1.2:1 molar ratio of isocyanate to amine intermediate to minimize side reactions .
- Temperature modulation : Conduct reactions at 0–5°C to suppress thermal decomposition of reactive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while additives like triethylamine neutralize HCl byproducts .
Case study: A similar urea derivative achieved 75% yield via slow addition of isocyanate to a cooled amine solution in DMF .
Q. How do structural modifications (e.g., substituent position) impact biological activity?
- Chlorophenyl position : Meta-substitution (3-chlorophenyl) may enhance lipophilicity and target binding compared to ortho/para positions, as seen in analogs with improved enzyme inhibition .
- Imidazo[1,2-a]pyridine substitution : Methyl groups at the 2-position increase metabolic stability, while benzamide moieties at the 3-position enhance receptor affinity .
Data contradiction: Some studies report reduced activity with bulky cyclopropyl groups due to steric hindrance, while others note improved pharmacokinetics .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response profiling : Compare IC50 values across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target effects from off-target interactions .
- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing cyclopropyl with methyl groups) to isolate contributing factors .
- Computational docking : Use molecular dynamics simulations to predict binding modes and validate experimental discrepancies (e.g., conflicting SAR trends) .
Q. What in vitro assays are suitable for evaluating antimicrobial or anti-inflammatory activity?
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory assays : Measure COX-1/COX-2 inhibition via ELISA or fluorometric methods; compare to aspirin or indomethacin controls .
Key finding: Imidazo[1,2-a]pyridine derivatives with trifluoromethyl groups showed 2–3× higher COX-2 selectivity than aspirin .
Q. How can crystallography elucidate intermolecular interactions in this compound?
- Single-crystal X-ray diffraction : Resolve dimeric structures stabilized by C–H···O hydrogen bonds between urea carbonyl and imidazo[1,2-a]pyridine protons .
- Torsion angle analysis : Quantify planarity between the chlorophenyl and imidazo[1,2-a]pyridine rings (e.g., dihedral angles <10° indicate π-π stacking potential) .
Methodological Recommendations
- Purification : Use gradient elution (hexane:ethyl acetate) for HPLC to separate polar byproducts .
- Stability testing : Store the compound under inert gas (N2/Ar) at −20°C to prevent urea bond hydrolysis .
- Toxicity screening : Include Ames test and hepatocyte viability assays to assess genotoxicity and hepatic clearance .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
